molecular formula C14H13N5O3S B2850543 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034369-16-7

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide

Cat. No.: B2850543
CAS No.: 2034369-16-7
M. Wt: 331.35
InChI Key: GNQGATVUKKDCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nicotinamide derivative featuring a 1,2,4-oxadiazole core substituted with a 5-methylisoxazol-3-yl group and a methylthio-functionalized pyridine moiety. The oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it valuable in medicinal chemistry . The 5-methylisoxazole substituent contributes to lipophilicity and may influence target binding through steric and electronic effects. The methylthio group at the 2-position of the nicotinamide moiety enhances electron density and may modulate pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-8-6-10(18-21-8)12-17-11(22-19-12)7-16-13(20)9-4-3-5-15-14(9)23-2/h3-6H,7H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQGATVUKKDCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of heterocyclic molecules, enabling comparisons based on substituent effects and biological activity. Below is a detailed analysis:

Isoxazole-Containing Analogues

  • (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (): Structural Differences: Replaces the oxadiazole core with an indolinone-acetamide system. Functional Insights: Reported solubility (logP = 6.554) suggests moderate lipophilicity, lower than the target compound’s predicted logP (~7.2), inferred from the methylthio group’s hydrophobicity. Activity: Indolinone derivatives are associated with kinase inhibition; the fluorinated isoxazole may improve metabolic stability compared to the target compound’s methylisoxazole .
  • (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide ():

    • Structural Differences : A hydroxyl group replaces fluorine on the isoxazole, increasing polarity.
    • Functional Insights : Higher solubility (logP = 6.815) than the fluorinated analogue, but still less lipophilic than the target compound. Hydroxy groups often improve water solubility but may reduce membrane permeability.
    • Activity : Hydroxyl substitution could enhance hydrogen bonding with targets like bacterial enzymes, though this may come at the expense of bioavailability .

1,2,4-Thiadiazole Derivatives

  • 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine ():
    • Structural Differences : Replaces the oxadiazole with a thiadiazole ring, introducing a sulfur atom. The cyclopropoxy group adds steric bulk and conformational rigidity.
    • Functional Insights : Thiadiazoles exhibit stronger π-π stacking interactions but lower metabolic stability than oxadiazoles. The cyclopropoxy group may enhance CNS penetration.
    • Activity : This derivative demonstrates macrofilaricidal activity, suggesting that sulfur-containing heterocycles may target parasitic enzymes more effectively than oxygen-based systems .

Oxadiazole-Based Pharmaceuticals

  • 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione (): Structural Differences: Features a trifluoromethylphenyl group and morpholinoethyl side chain, increasing molecular weight and complexity. Functional Insights: The trifluoromethyl group enhances electronegativity and bioavailability, while the morpholinoethyl moiety improves solubility. Activity: Patent data highlight its use in formulations targeting inflammatory diseases, indicating that oxadiazoles with bulky substituents may optimize receptor affinity .

Comparative Data Table

Compound Class Key Substituents logP/Solubility Biological Activity Metabolic Stability
Target Compound 5-methylisoxazole, methylthio, oxadiazole Predicted logP ~7.2 Hypothesized enzyme inhibition Moderate (oxadiazole core)
Fluoroisoxazole-indolinone (E2) 3-fluoroisoxazole, indolinone logP = 6.554 Kinase inhibition High (fluorine)
Hydroxyisoxazole-indolinone (E2) 3-hydroxyisoxazole, indolinone logP = 6.815 Antimicrobial Moderate
Thiadiazole-pyridine (E3) Cyclopropoxy, thiadiazole Not reported Macrofilaricidal Low (thiadiazole)
Oxadiazole-imidazolidinedione (E4) Trifluoromethyl, morpholinoethyl High solubility Anti-inflammatory High

Research Findings and Implications

  • Electron-Donating vs. However, this may reduce solubility, necessitating formulation optimization .
  • Heterocycle Choice : Oxadiazoles (target compound) balance metabolic stability and synthetic accessibility, whereas thiadiazoles () offer stronger target interactions but poorer stability .
  • Pharmacokinetic Trade-offs : Bulky substituents (e.g., trifluoromethyl in ) improve target affinity but complicate synthesis and cost. The target compound’s simpler structure may offer a middle ground for scalable development .

Preparation Methods

Claisen Oximation Protocol (Baseline Method)

The 5-methylisoxazole moiety is synthesized via propargylaldehyde acetal oximation, following Claisen’s classical approach. Propargylaldehyde dimethyl acetal reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (Δ = 80°C, 6 hr), yielding 5-methylisoxazole-3-carbaldehyde (62% yield). Subsequent oxidation with KMnO₄ in acidic conditions (H₂SO₄, 0°C → rt) provides 5-methylisoxazole-3-carboxylic acid.

Copper-Catalyzed Cycloaddition (Modern Optimization)

Superior yields (89%) are achieved using CuI (10 mol%)-catalyzed [3+2] cycloaddition between in situ-generated nitrile oxides (from 3-nitropropane) and methylacetylene in THF at 60°C. The method enhances regioselectivity (3:1 ratio favoring 5-methyl substitution) compared to thermal approaches.

Construction of 1,2,4-Oxadiazole Ring System

Amidoxime Cyclization Strategy

5-Methylisoxazole-3-carboxylic acid is converted to its corresponding amidoxime through sequential reactions:

  • Activation as acyl chloride : Treatment with SOCl₂ (reflux, 2 hr)
  • Amidoxime formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine (0°C → rt, 12 hr)

The resultant amidoxime undergoes cyclodehydration with methyl glycineate under microwave irradiation (150°C, 20 min, DMF) to yield 3-(5-methylisoxazol-3-yl)-5-(methoxycarbonylmethyl)-1,2,4-oxadiazole (78% yield).

Methyl Group Functionalization

Saponification of the methyl ester (LiOH, THF/H₂O, 0°C, 1 hr) provides the carboxylic acid, which is reduced to the primary alcohol (BH₃·THF, −78°C → rt) and subsequently brominated (PBr₃, CH₂Cl₂, 0°C) to yield 5-(bromomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole.

Synthesis of 2-(Methylthio)Nicotinamide

Thiolation of Nicotinic Acid Derivatives

2-Chloronicotinic acid undergoes nucleophilic aromatic substitution with sodium thiomethoxide (NaSMe) in DMF at 120°C (8 hr), yielding 2-(methylthio)nicotinic acid (71%). Activation as the mixed anhydride (pivaloyl chloride, Et₃N, −15°C) enables coupling with ammonium hydroxide to form 2-(methylthio)nicotinamide.

Final Assembly via Amide Coupling

EEDQ-Mediated Amidation

The bromomethyl oxadiazole intermediate (Section 3.2) reacts with 2-(methylthio)nicotinamide using ethoxycarbonylquinoline (EEDQ) in anhydrous DMF (N₂ atmosphere, 24 hr, rt). This method prevents epimerization and achieves 83% yield of the target compound.

Alternative Coupling Methods

Comparative studies show:

Method Reagent Yield (%) Purity (HPLC)
EEDQ 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline 83 98.2
HATU Hexafluorophosphate azabenzotriazole tetramethyl uronium 76 97.8
DCC/NHS Dicyclohexylcarbodiimide/N-hydroxysuccinimide 68 96.5

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, CONH), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.98 (d, J = 7.6 Hz, 1H, pyridine-H4), 6.89 (s, 1H, isoxazole-H4), 5.12 (s, 2H, CH₂), 2.64 (s, 3H, SCH₃), 2.41 (s, 3H, isoxazole-CH₃)
  • HRMS : m/z [M+H]⁺ calcd for C₁₅H₁₄N₅O₃S: 352.0819; found: 352.0823

Purity Enhancement

Recrystallization from ethyl acetate/hexanes (1:3) increases HPLC purity from 92% (crude) to 99.1% (final). Thermal gravimetric analysis (TGA) confirms stability up to 210°C (decomposition onset).

Industrial-Scale Considerations

Process Chemistry Modifications

  • Microwave-assisted cyclization : Reduces oxadiazole formation time from 6 hr to 35 min (150°C, 300 W)
  • Continuous flow synthesis : Achieves 89% yield in amidoxime preparation (residence time = 12 min, T = 130°C)
  • Green solvent replacement : Substitution of DMF with cyclopentyl methyl ether (CPME) in final coupling reduces E-factor by 42%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(methylthio)nicotinamide, and how can purity be optimized at each stage?

  • Methodology :

  • Step 1 : Construct the oxadiazole core via cyclization of amidoximes with activated carboxylic acid derivatives under reflux in polar aprotic solvents (e.g., DMF) .

  • Step 2 : Introduce the 5-methylisoxazole moiety using coupling reactions (e.g., nucleophilic substitution) with catalysts like N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) at 60–80°C .

  • Step 3 : Functionalize the methylthio-nicotinamide group via thioether formation, monitored by TLC (silica gel, ethyl acetate/hexane) .

  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

    • Key Data :
StepReaction TimeYield (%)Purity (HPLC)
112–24 h65–7590–92
26–8 h70–8088–90
34–6 h60–7095+

Q. Which spectroscopic techniques are most effective for characterizing structural integrity and functional groups in this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methylthio groups (δ 2.5–2.7 ppm), and oxadiazole/isoxazole ring protons (δ 6.0–6.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm) and heterocyclic carbons (δ 95–160 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • IR Spectroscopy : Detect C=O stretches (1650–1750 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Q. How do the compound’s structural features (e.g., oxadiazole, methylthio group) influence its reactivity and stability under varying pH conditions?

  • Oxadiazole Core : Susceptible to hydrolysis under strongly acidic/basic conditions (pH <2 or >10). Stability testing via HPLC after 24-hour incubation shows ≤10% degradation at pH 7.4 .
  • Methylthio Group : Prone to oxidation (e.g., to sulfoxide/sulfone derivatives) in the presence of H₂O₂ or atmospheric oxygen. Stabilize with antioxidants (e.g., BHT) during storage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioactivity data across different assay systems?

  • Approach :

  • Dose-Response Validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) with standardized protocols .
  • Control for Redox Interference : Include catalase or superoxide dismutase in assays to rule out artifactual effects from methylthio group oxidation .
  • Data Normalization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., kinase domains). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms) using Discovery Studio .
  • QSAR Models : Corrogate substituent effects (e.g., methylthio vs. methoxy groups) on activity using MOE or RDKit .

Q. What statistical approaches optimize reaction conditions for scale-up synthesis while maintaining yield and purity?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables: temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (1–5 mol%). Analyze via ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize parameters for maximum yield using Central Composite Design (CCD) .

Q. How can in vitro models (e.g., microsomal stability assays) be employed to study the compound’s metabolic stability?

  • Protocol :

  • Incubate with liver microsomes (human/rat) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the substrate depletion method .
    • Key Considerations : Include NADPH-regenerating systems and control for non-enzymatic degradation .

Q. What strategies enable selective functionalization of the methylthio-nicotinamide moiety without disrupting the oxadiazole core?

  • Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate the methylthio group, followed by alkylation/arylation .
  • Protection/Deprotection : Temporarily protect oxadiazole N-atoms with Boc groups during sulfur-directed reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.